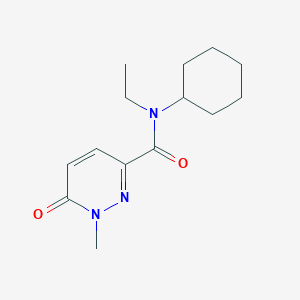
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the p21-activated kinase (PAK) family, which plays a crucial role in regulating cell proliferation, migration, and invasion. CCT251545 has been found to be effective in inhibiting the growth and metastasis of various types of cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the activity of PAK4, which is involved in regulating cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer cells, and its activity has been linked to cancer cell growth and metastasis. By inhibiting PAK4, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide blocks the signaling pathways that promote cancer cell growth and metastasis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PAK4, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and metastasis. N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide also induces apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often disrupted in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in lab experiments is its specificity for PAK4. Unlike other protein kinases, PAK4 is not essential for normal cell growth and survival, which makes it a promising target for cancer therapy. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide is its toxicity to normal cells. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide can also inhibit the activity of other protein kinases, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other types of cancer cells, as well as its potential use in other diseases that involve abnormal cell proliferation and invasion. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in order to maximize its efficacy and minimize its toxicity.
Synthesemethoden
The synthesis of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide involves several steps, starting from the reaction of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone with hydrazine hydrate to form 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone hydrazone. This compound is then reacted with 2-bromo-5-chlorothiophene-3-carboxylic acid to give the desired product, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in inhibiting tumor growth and metastasis in mouse models of breast and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-7-9-19-10-11)16-13-6-8-15-17(13)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMNIPZBKZKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)



![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)